molecular formula C12H18ClNO3 B6216849 methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride CAS No. 2742660-47-3

methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride

Cat. No. B6216849
CAS RN: 2742660-47-3
M. Wt: 259.7
InChI Key:
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Description

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride, also known as MAM-HCl, is a synthetic compound that is used in scientific research and in laboratory experiments. MAM-HCl is a chiral molecule, meaning it has two stereoisomers, and is a derivative of the amino acid L-tryptophan. MAM-HCl has been studied for its potential applications in the fields of psychiatry, neurology, and biochemistry.

Scientific Research Applications

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been studied for its potential applications in the fields of psychiatry, neurology, and biochemistry. In psychiatric research, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been used to study the effects of the serotonin system on behavior. In neurology, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been used to study the effects of serotonin on neuronal development and plasticity. In biochemistry, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been used to study the effects of serotonin on enzyme activity and gene expression.

Mechanism of Action

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride acts as a serotonin receptor agonist. It binds to serotonin receptors in the brain and activates them, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation of serotonin receptors has been shown to have a variety of effects on behavior, neuronal development, and gene expression.
Biochemical and Physiological Effects
methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of serotonin and dopamine in the brain, leading to increased mood and improved cognitive functioning. It has also been shown to increase the production of norepinephrine, which can lead to improved alertness and focus. Furthermore, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has been shown to increase the production of neuropeptides, which can lead to improved memory and learning.

Advantages and Limitations for Lab Experiments

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is a relatively simple compound to synthesize and has a wide range of applications in scientific research. It is a relatively safe compound to use in laboratory experiments and has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is a chiral molecule and the two stereoisomers can have different effects on the body. Therefore, it is important to use the correct stereoisomer in laboratory experiments.

Future Directions

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the effects of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride on behavior, neuronal development, and gene expression. Additionally, future research could focus on the effects of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride on the production of neuropeptides and hormones. Furthermore, future research could focus on the effects of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride on the immune system and its potential applications in the treatment of autoimmune diseases. Finally, future research could focus on the potential applications of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride in the treatment of psychiatric and neurological disorders.

Synthesis Methods

Methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is synthesized by reacting 4-amino-3-methoxyphenyl-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out in a solution of methanol and water, and the product is isolated and purified using a series of chromatographic techniques. The synthesis of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride is relatively simple and can be performed in a laboratory with basic equipment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate hydrochloride involves the reaction of 4-amino-3-methoxybenzaldehyde with methyl acetoacetate to form methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-amino-3-methoxybenzaldehyde", "methyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-3-methoxybenzaldehyde is reacted with methyl acetoacetate in the presence of a base catalyst to form methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 2-(4-amino-3-methoxyphenyl)-2-methylpropanoate." ] }

CAS RN

2742660-47-3

Molecular Formula

C12H18ClNO3

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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